6-bromo-5-chloroquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-5-chloroquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClN/c10-7-3-4-8-6(9(7)11)2-1-5-12-8/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDZJQTUOUHTADJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2Cl)Br)N=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701312033 | |
| Record name | 6-Bromo-5-chloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701312033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127827-53-6 | |
| Record name | 6-Bromo-5-chloroquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127827-53-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-5-chloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701312033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structural Elucidation and Advanced Spectroscopic Characterization
X-ray Crystallography for Molecular Conformation and Crystal Packing
X-ray crystallography is a powerful technique for determining the exact arrangement of atoms within a crystal. While specific single-crystal X-ray diffraction data for 6-bromo-5-chloroquinoline is not widely available in the surveyed literature, analysis of closely related halo-quinoline structures provides significant insight into its expected molecular conformation and crystal packing. tandfonline.comnih.gov
For a molecule like this compound, a single-crystal X-ray diffraction analysis would reveal key structural parameters. researchgate.net Based on analogous compounds, such as 6-chloro-2,4-diphenylquinoline, it is expected to crystallize in a common space group like Pca21 (orthorhombic) or P-1 (triclinic). researchgate.netresearchgate.net The analysis would provide precise bond lengths, bond angles, and torsion angles, confirming the planarity of the quinoline (B57606) ring system. The positions of the bromine and chlorine atoms on the fused benzene (B151609) ring would be unequivocally established.
Table 1: Expected Crystallographic Parameters for a Dihaloquinoline Derivative (Note: This table is illustrative, based on data from similar compounds, as specific data for this compound is not available.)
| Parameter | Expected Value |
|---|---|
| Crystal System | Orthorhombic or Triclinic |
| Space Group | Pca21 or P-1 |
| a (Å) | 7 - 12 |
| b (Å) | 10 - 13 |
| c (Å) | 17 - 20 |
| α (°) | 90 or ~77 |
| β (°) | 90 or ~74 |
| γ (°) | 90 or ~66 |
| Volume (ų) | ~1500 - 2300 |
| Z (molecules/unit cell) | 2 or 4 |
The presence of halogen atoms dictates the formation of specific interactions. Halogen bonding (e.g., Br···N, Cl···N, or Br···Cl) is a significant directional interaction that can influence crystal packing. rsc.org Furthermore, weak C–H···N and C–H···Cl hydrogen bonds are expected to link molecules into chains or sheets. nih.gov
Another crucial interaction is π–π stacking between the aromatic quinoline rings of adjacent molecules. nih.gov These interactions, often in an offset face-to-face arrangement, contribute significantly to the stability of the crystal lattice. The interplay between these various forces—halogen bonds, hydrogen bonds, and π–π stacking—is a central concept in crystal engineering, aiming to control the formation of solid-state structures with desired properties. rsc.orgiitpkd.ac.in
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. It provides detailed information about the chemical environment of individual atoms. dergipark.org.tr
Table 2: Predicted ¹H NMR Chemical Shifts for this compound (Note: Values are estimated based on substituent effects on the quinoline core.)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-2 | 8.8 - 9.0 | dd |
| H-3 | 7.4 - 7.6 | dd |
| H-4 | 8.1 - 8.3 | dd |
| H-7 | 7.8 - 8.0 | d |
The ¹³C NMR spectrum would show nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbons directly attached to the electronegative halogen and nitrogen atoms (C-5, C-6, C-2, C-8a) would be shifted downfield.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (Note: Values are estimated based on substituent effects on the quinoline core and data from related compounds.) chemicalbook.comspectrabase.comchemicalbook.com
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 | ~151 |
| C-3 | ~122 |
| C-4 | ~136 |
| C-4a | ~128 |
| C-5 | ~130 |
| C-6 | ~120 |
| C-7 | ~138 |
| C-8 | ~129 |
To unambiguously assign the ¹H and ¹³C signals, two-dimensional (2D) NMR techniques are employed.
Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. For this compound, HMBC would be crucial for confirming the positions of the halogen substituents. For example, correlations would be expected between H-4 and carbons C-5 and C-8a, and between H-7 and carbons C-5, C-6, and C-8a. researchgate.net
Heteronuclear Correlation (HETCOR) or HSQC: This experiment shows direct one-bond correlations between protons and the carbons they are attached to, confirming which proton signal corresponds to which carbon signal.
These 2D techniques are vital for distinguishing between isomers and providing definitive structural proof.
Vibrational Spectroscopy (FT-IR, Raman)
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information on the functional groups and bonding within a molecule. researchgate.net The spectra show absorption bands corresponding to the vibrational frequencies of specific bonds. For this compound, the spectra would be characterized by several key regions. nih.govresearchgate.net
Table 4: Characteristic Vibrational Frequencies for this compound (Note: Frequencies are based on typical values for substituted quinolines.) dergipark.org.trresearchgate.net
| Vibrational Mode | Wavenumber Range (cm⁻¹) | Spectroscopy Method |
|---|---|---|
| Aromatic C-H stretching | 3100 - 3000 | FT-IR, Raman |
| C=C and C=N ring stretching | 1600 - 1450 | FT-IR, Raman |
| C-H in-plane bending | 1300 - 1000 | FT-IR |
| C-H out-of-plane bending | 900 - 750 | FT-IR |
| C-Cl stretching | 760 - 505 | FT-IR, Raman |
The C-Cl and C-Br stretching vibrations appear in the fingerprint region of the spectrum and are diagnostic for the presence of these halogens. dergipark.org.trresearchgate.net The precise positions of these and other bands provide a unique spectral signature for the this compound isomer. nih.gov
Electronic Absorption Spectroscopy (UV-Vis)
Electronic absorption spectroscopy, which measures the absorption of ultraviolet and visible light by a molecule, provides valuable insights into the electronic transitions within the quinoline scaffold of this compound. The UV-Vis spectrum of quinoline and its derivatives is primarily characterized by two types of electronic transitions: π → π* and n → π*.
The π → π* transitions, which are typically of high intensity (large molar absorptivity, ε), arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic system. The n → π* transitions, which are generally of lower intensity, involve the excitation of a non-bonding electron from the nitrogen atom's lone pair to an antibonding π* orbital.
For this compound, the presence of the bromine and chlorine atoms as substituents on the quinoline ring is expected to influence the position and intensity of these absorption bands. Halogen atoms can exert both inductive (-I) and resonance (+R) effects. The inductive effect, being electron-withdrawing, can cause a hypsochromic (blue) shift, while the resonance effect, involving the donation of lone pair electrons to the aromatic ring, can lead to a bathochromic (red) shift. The net effect on the absorption maxima (λmax) will depend on the interplay of these factors and the position of the substituents.
While specific experimental UV-Vis data for this compound is not widely published, data from related halogenated quinolines can provide a strong basis for prediction. For instance, studies on various chloro- and bromo-substituted quinolines have shown characteristic absorption bands in the UV region, typically between 200 and 400 nm. acs.orgrjptonline.org Computational studies using Time-Dependent Density Functional Theory (TD-DFT) have also proven effective in predicting the electronic absorption spectra of substituted quinolines. dergipark.org.tr
Based on the analysis of similar compounds, the anticipated UV-Vis spectral data for this compound in a common organic solvent like ethanol (B145695) or methanol (B129727) would likely exhibit the following characteristics:
| Anticipated Transition | Predicted λmax Range (nm) | Description |
| π → π | 220 - 260 | High-intensity band corresponding to the excitation within the benzenoid portion of the quinoline ring. |
| π → π | 290 - 330 | A second, often structured, high-intensity band related to the overall conjugated system. |
| n → π | 340 - 380 | Lower intensity band, which may appear as a shoulder on the longer wavelength π → π band. |
These predicted values are based on the typical spectral regions for halogenated quinolines and serve as a guide for the experimental characterization of this compound.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition of a molecule by providing a highly accurate mass measurement of the parent ion. This technique is crucial for confirming the molecular formula of this compound, which is C9H5BrClN.
The presence of both bromine and chlorine in the molecule results in a distinctive isotopic pattern for the molecular ion peak in the mass spectrum. Bromine has two stable isotopes, 79Br and 81Br, with a near 1:1 natural abundance. Chlorine has two stable isotopes, 35Cl and 37Cl, with a natural abundance ratio of approximately 3:1. libretexts.org This leads to a characteristic cluster of peaks for the molecular ion [M]+.
The theoretical exact masses for the most abundant isotopic combinations of this compound are calculated as follows:
C9H579Br35ClN : 240.92939 Da
C9H581Br35ClN : 242.92734 Da
C9H579Br37ClN : 242.92644 Da
C9H581Br37ClN : 244.92439 Da
An HRMS analysis of this compound would be expected to show a molecular ion region with peaks corresponding to these masses. The high accuracy of HRMS allows for the differentiation of ions with very similar nominal masses, thus providing unambiguous confirmation of the elemental composition.
The following table summarizes the expected high-resolution mass spectrometry data for the molecular ion of this compound.
| Isotopic Composition | Calculated Exact Mass (m/z) | Expected Relative Abundance |
| [C9H579Br35ClN]+ | 240.92939 | High |
| [C9H581Br35ClN]+ and [C9H579Br37ClN]+ | ~242.93 | Highest (Combined) |
| [C9H581Br37ClN]+ | 244.92439 | Moderate |
In addition to confirming the molecular formula, the fragmentation pattern observed in the mass spectrum can provide further structural information. For halogenated aromatic compounds, common fragmentation pathways include the loss of the halogen atoms (as X• or HX) and cleavage of the quinoline ring system. researchgate.netlibretexts.org
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. scirp.orgnih.gov It is widely employed to calculate a variety of molecular properties, including optimized geometries, vibrational frequencies, and energies of frontier molecular orbitals. scirp.org For quinoline (B57606) derivatives, DFT has been successfully used to provide good descriptions of molecular properties that are in agreement with experimental data. scirp.orgscirp.org
Molecular geometry optimization is a computational process used to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. researchgate.netscispace.com This stable, low-energy conformation is crucial for understanding the molecule's physical and chemical properties. DFT calculations, for instance at the B3LYP/6-311++G(d,p) level, are performed to determine key geometric parameters such as bond lengths, bond angles, and dihedral angles. dergipark.org.trnih.gov
For 6-bromo-5-chloroquinoline, this analysis would reveal the precise three-dimensional structure, including the planarity of the quinoline ring and the spatial orientation of the bromine and chlorine substituents. The electronic structure analysis would further detail the distribution of electrons within the molecule. While specific computational data for this compound is not available, the table below provides an illustrative example of theoretical and experimental structural parameters for the related molecule, 2-chloroquinoline-3-carboxaldehyde, demonstrating the high accuracy of DFT methods. nih.gov
| Parameter | Theoretical Bond Length (Å) nih.gov | Experimental Bond Length (Å) nih.gov |
|---|---|---|
| C2-Cl13 | 1.751 | 1.7519 |
| C-O | 1.206 | 1.206 |
| C-C Range | 1.375 - 1.487 | - |
| C-H Range | 1.083 - 1.112 | - |
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. malayajournal.org The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and polarizability. nih.govresearchgate.net A small energy gap indicates high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net
For this compound, FMO analysis would identify the regions of the molecule most susceptible to electron donation and acceptance. The HOMO density would likely be distributed across the fused ring system, while the LUMO would also be located on the rings, with potential contributions from the electronegative halogen atoms. The calculated HOMO-LUMO energy gap would provide a quantitative measure of its stability and reactivity. The following table illustrates typical FMO energy values for quinoline and a related derivative, showing how computational methods are used to quantify these properties.
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|
| Quinoline | -6.57 | -1.04 | 5.53 | researchgate.net |
| 2-(4-chlorophenyl)-1-((furan-2-yl) methyl)-4,5-dimethyl-1H-imidazole | -5.2822 | -1.2715 | 4.0106 | malayajournal.org |
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution of a molecule in three dimensions. libretexts.org It is invaluable for predicting how molecules will interact with each other and for identifying sites susceptible to electrophilic and nucleophilic attack. rjptonline.orgucsb.edu MEP maps are color-coded to represent different electrostatic potential values on the electron density surface:
Red: Regions of most negative potential, indicating electron-rich areas, are favorable sites for electrophilic attack.
Blue: Regions of most positive potential, indicating electron-poor areas, are favorable sites for nucleophilic attack.
Green/Yellow: Regions of neutral or near-zero potential.
For this compound, an MEP map would likely show a region of strong negative potential (red) around the nitrogen atom due to its lone pair of electrons. The electron-withdrawing halogen atoms (bromine and chlorine) would also influence the charge distribution. The hydrogen atoms bonded to the aromatic rings would typically exhibit a positive potential (blue), making them susceptible to interactions with nucleophiles. Such maps provide a clear, visual guide to the molecule's reactive behavior. dergipark.org.trresearchgate.netresearchgate.net
Computational methods are extensively used to predict spectroscopic parameters, which aids in the interpretation of experimental data and structural confirmation.
NMR Chemical Shifts: Density Functional Theory, often using the Gauge-Including Atomic Orbital (GIAO) method, provides reliable predictions of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govrsc.org Comparing calculated shifts with experimental values is a powerful method for verifying the correct assignment of resonances and confirming the proposed structure of a molecule. dergipark.org.tr For this compound, DFT calculations would predict the chemical shifts for each unique carbon and hydrogen atom, accounting for the electronic effects of the nitrogen, bromine, and chlorine substituents. An illustrative comparison for 6-chloroquinoline (B1265530) is shown below. dergipark.org.trbohrium.com
| Atom (in 6-chloroquinoline) | Theoretical ¹³C Shift (ppm) dergipark.org.trbohrium.com | Experimental ¹³C Shift (ppm) dergipark.org.trbohrium.com |
|---|---|---|
| C2 | 151.1 | 150.3 |
| C3 | 122.3 | 121.5 |
| C4 | 136.2 | 135.8 |
| C5 | 128.5 | 128.0 |
| C6 | 131.5 | 131.0 |
Vibrational Frequencies: DFT calculations can accurately predict the harmonic vibrational frequencies of a molecule, which correspond to the absorption bands observed in an Infrared (IR) spectrum. youtube.com These calculations help in the assignment of complex spectra by identifying specific vibrational modes, such as C-H, C=C, C=N, C-Cl, and C-Br stretching and bending. nih.gov Calculated frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors, leading to excellent agreement with experimental data. nih.gov
UV-Vis Spectra via TD-DFT: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for modeling electronic excitations and predicting the UV-Visible absorption spectra of molecules. mdpi.comspectroscopyonline.com The calculation yields the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities of the spectral bands. rsc.org This analysis can help assign the nature of the electronic transitions, such as π → π* or n → π*. rsc.org For this compound, TD-DFT would predict its characteristic absorption wavelengths, providing insight into its photophysical properties. dergipark.org.trrsc.org
In addition to structural and electronic properties, DFT calculations can provide key thermochemical data from the results of vibrational frequency analysis. scirp.org Important thermodynamic parameters such as zero-point vibrational energy (ZPVE), thermal energy, specific heat capacity (Cv), rotational constants, and entropy (S) can be calculated at a given temperature (e.g., 298.15 K). scirp.org This information is vital for understanding the stability of the molecule and the thermodynamics of chemical reactions in which it participates. The table below presents calculated thermochemical parameters for the parent quinoline molecule as a representative example.
| Parameter (for Quinoline) | Calculated Value | Reference |
|---|---|---|
| Zero-point vibrational energy | 93.96 kcal/mol | scirp.org |
| Thermal Energy (Etotal) | 99.28 kcal/mol | scirp.org |
| Specific Heat Capacity (Cv) | 31.43 cal/mol·K | scirp.org |
| Entropy (S) | 84.77 cal/mol·K | scirp.org |
Molecular Docking Investigations
Molecular docking is a computational simulation technique used to predict how a small molecule (ligand) binds to the active site of a macromolecule, typically a protein receptor. nih.govmdpi.com This method is a cornerstone of computer-aided drug design, as it helps to elucidate the binding mode and affinity of a potential drug candidate. nih.gov The output of a docking simulation includes a binding energy or docking score, which estimates the strength of the interaction, and a visual representation of the binding pose, highlighting key intermolecular interactions like hydrogen bonds and hydrophobic contacts. orientjchem.org
For this compound, molecular docking could be employed to explore its potential as an inhibitor for various therapeutic targets, such as kinases, reverse transcriptase, or cyclooxygenase enzymes. nih.govproquest.com By docking the molecule into the active site of a protein, researchers could predict its binding affinity and identify the key amino acid residues involved in the interaction. This in silico screening helps prioritize compounds for further experimental testing. The table below provides illustrative docking scores for different quinoline derivatives against various protein targets, demonstrating the application of this technique.
| Compound Type | Protein Target | Docking Score Range (kcal/mol) | Reference |
|---|---|---|---|
| Quinoline-thiadiazole Derivatives | Cyclooxygenase-1 (COX-1) | -5.87 to -8.56 | proquest.com |
| Substituted Quinoline Hydrazides | Aurora A kinase | -7.31 to -8.20 | orientjchem.org |
| 2H-thiopyrano[2,3-b]quinoline Derivatives | CB1a protein | -5.3 to -6.1 | nih.gov |
| Pyrazoline/Pyrimidine Quinoline Derivatives | HIV Reverse Transcriptase | Up to -10.67 | nih.gov |
Ligand-Protein Interaction Prediction and Binding Mode Analysis
In the field of computational chemistry, molecular docking is a primary tool used to predict the preferred orientation of a ligand when bound to a target protein. For compounds structurally similar to this compound, such as other halogenated quinolines, docking studies are routinely employed to elucidate potential binding modes within the active sites of enzymes or receptors. bohrium.comnih.gov These simulations calculate the binding energy, which provides an estimate of the affinity between the ligand and the protein. For instance, studies on 6-bromoquinazoline (B49647) derivatives targeting the Epidermal Growth Factor Receptor (EGFR) have calculated binding energies to assess their potential as inhibitors. bohrium.comnih.gov However, no such specific binding energy data or predicted binding poses have been published for this compound.
Identification of Key Amino Acid Residues and Interaction Motifs
A critical outcome of ligand-protein interaction studies is the identification of key amino acid residues that form crucial interactions with the ligand. These interactions, which can include hydrogen bonds, hydrophobic interactions, and pi-pi stacking, are vital for the stability of the ligand-protein complex. bohrium.com Research on related quinazoline (B50416) compounds has successfully identified such key residues within the EGFR binding pocket. bohrium.comnih.gov This information is invaluable for understanding the mechanism of action and for the rational design of more potent and selective analogs. For this compound, there is no available data identifying specific amino acid residues or interaction motifs with any protein target.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations offer a deeper understanding of the dynamic nature of molecular systems over time. These simulations can provide insights into the conformational changes and stability of both the ligand and the protein to which it is bound.
MD simulations are used to explore the conformational landscape of a molecule, identifying its most stable three-dimensional structures. For quinoline derivatives, understanding their conformational preferences is important for predicting their interaction with biological targets. Analysis of the Root Mean Square Deviation (RMSD) of the ligand and protein over the simulation time can indicate the stability of the system. bohrium.comnih.gov No conformational analysis or stability studies specifically for this compound using MD simulations have been reported in the literature.
By simulating the ligand-target complex, researchers can assess the stability of the predicted binding pose and observe the dynamics of the interactions. The Root Mean Square Fluctuation (RMSF) of protein residues can reveal which parts of the protein are flexible and how ligand binding might affect this flexibility. nih.gov Studies on related compounds have used MD simulations to confirm the stability of docking poses and to analyze the persistence of key interactions throughout the simulation. bohrium.com Such dynamic studies for a this compound complex have not been published.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
QSAR and QSPR models are mathematical models that relate the chemical structure of a compound to its biological activity or physicochemical properties, respectively.
QSAR models are developed using a dataset of compounds with known activities to create a predictive tool for new, untested molecules. These models use molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to build a correlation with biological activity. For various classes of quinoline derivatives, QSAR models have been developed to predict their anticancer, antibacterial, or other biological activities. dergipark.org.tr This allows for the virtual screening of large libraries of compounds and the prioritization of candidates for synthesis and testing. At present, there are no published QSAR models specifically developed for or including this compound to predict its biological activity.
Based on a comprehensive search of available scientific literature, there is currently no specific published research focusing on the computational and theoretical chemistry of the compound This compound , specifically concerning the "Correlation of Molecular Descriptors with Observed Properties" and "Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)."
Studies on related quinoline derivatives have utilized these computational methods to explore molecular structure, reactivity, and crystal packing. For instance, Density Functional Theory (DFT) has been employed to investigate the spectroscopic and electronic features of compounds like 6-chloroquinoline, and Hirshfeld surface analysis has been used to quantify intermolecular interactions in the crystal structures of more complex molecules containing a bromo-tetrahydroquinoline core.
However, data and analysis specific to this compound are not present in the reviewed literature. Therefore, it is not possible to provide a thorough and scientifically accurate article on the requested topics for this particular compound at this time.
Investigation of Biological Activities and Molecular Mechanisms
Anti-Microbial Activity and Target Identification (In Vitro Studies)
Quinoline (B57606) derivatives are recognized for their broad-spectrum antimicrobial properties against a variety of Gram-positive and Gram-negative bacteria. smolecule.com The antimicrobial action is often dependent on the specific substitutions on the heterocyclic rings. smolecule.com
Antibacterial Efficacy Against Specific Bacterial Strains (e.g., Staphylococcus epidermidis, Klebsiella pneumoniae, Salmonella typhi, Mycobacterium tuberculosis)
The antibacterial potential of halogenated quinolines has been demonstrated against several clinically relevant pathogens. Although direct studies on 6-bromo-5-chloroquinoline are not extensively documented, research on analogous compounds highlights the promise of this structural class.
Staphylococcus epidermidis : This bacterium is a primary cause of infections related to implanted medical devices, often complicated by biofilm formation. nih.gov While specific studies targeting S. epidermidis with this compound are sparse, the general antibacterial activity of quinoline derivatives suggests potential efficacy.
Klebsiella pneumoniae : As an opportunistic pathogen, K. pneumoniae can lead to severe infections, particularly in immunocompromised individuals. nih.gov The emergence of multidrug-resistant strains necessitates the development of novel antibiotics. nih.gov Research has shown that certain 5-bromo-N-alkylthiophene-2-sulfonamides, another class of bromine-containing heterocycles, display efficacy against New Delhi Metallo-β-lactamase producing Klebsiella pneumoniae. dovepress.com
Mycobacterium tuberculosis : A related monohalogenated 8-hydroxyquinoline, cloxyquin (5-chloroquinolin-8-ol), has demonstrated potent antituberculosis activity. nih.gov In vitro studies showed significant efficacy against both standard and multidrug-resistant clinical isolates of M. tuberculosis. nih.gov The consistent activity across various resistant strains suggests a mechanism of action distinct from existing drugs. nih.gov
| Compound | Bacterial Strain | MIC Range (μg/ml) | MIC₅₀ (μg/ml) | MIC₉₀ (μg/ml) |
| Cloxyquin (5-chloroquinolin-8-ol) | Mycobacterium tuberculosis (150 clinical isolates) | 0.062 to 0.25 | 0.125 | 0.25 |
Data sourced from a study on the in vitro activities of cloxyquin. nih.gov
Biofilm Eradication Capabilities
Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix, which confers significant resistance to conventional antibiotics. researchgate.net The ability of a compound to eradicate established biofilms is a critical attribute for treating persistent infections, such as those caused by S. epidermidis on medical devices. nih.govresearchgate.net While biofilm eradication is a key area of research, specific studies detailing the biofilm eradication capabilities of this compound are not currently available.
Inhibition of Essential Bacterial Enzymes (e.g., dihydropteroate (B1496061) synthase)
A primary mechanism by which quinoline derivatives exert their antibacterial effect is through the inhibition of essential bacterial enzymes. smolecule.com They are known to target DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, which ultimately leads to rapid cell death. smolecule.com The antimicrobial action of other halogenated 8-hydroxyquinolines is thought to be related to their ability to chelate iron, depriving microbes of this essential nutrient. nih.gov
Antifungal Properties
In addition to antibacterial activity, certain quinoline derivatives have been investigated for their antifungal properties. A study on a ligand incorporating a 6-bromo-quinazolin-4-one structure, which is related to quinoline, found that its metal chelates exhibited activity against various fungi. researchgate.net This suggests that the core bromo-substituted heterocyclic structure may contribute to broad-spectrum antimicrobial effects.
Anti-Proliferative and Apoptotic Activities (In Vitro Studies on Cancer Cell Lines)
Quinazolines and quinolines, which share a core bicyclic structure, are known as multitarget agents with a wide range of biological activities, including significant anticancer effects. nih.govnih.gov Various derivatives have shown the ability to inhibit the growth of cancer cells and induce programmed cell death (apoptosis).
Inhibition of Cellular Proliferation and Viability Assays
The anti-proliferative effects of bromo-quinazoline derivatives, which are structurally related to this compound, have been evaluated against numerous cancer cell lines using viability assays such as the MTT (3-(4,5-dimethylthiazol-yl)-2,5-diphenyl-tetrazolium bromide) assay and trypan blue staining. nih.govnih.gov
One study investigated a newly synthesized compound, 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline (BMAQ), on leukemia cell lines. nih.gov The results showed a significant, dose-dependent decrease in the number of viable cells. nih.gov Further analysis confirmed that BMAQ induced cell death via apoptosis, as evidenced by DNA fragmentation and activation of caspase-3. nih.gov
Another study on a series of 6-bromo quinazoline (B50416) derivatives identified a potent compound that exhibited significant antiproliferative activity against breast (MCF-7) and colorectal (SW480) cancer cell lines, with IC₅₀ values of 15.85 µM and 17.85 µM, respectively. nih.gov This compound also demonstrated appropriate selectivity, showing less cytotoxic effect on a normal cell line (MRC-5). nih.gov
The antiproliferative activity of various quinoline-based compounds has also been tested against a broader panel of solid tumor cell lines, including those from non-small cell lung carcinoma (H1299), colorectal carcinoma (HCT116), cervix carcinoma (HeLa), melanoma (M14), fibrosarcoma (HT1080), and breast adenocarcinoma (MCF-7). mdpi.com These studies confirm that the quinoline scaffold is a promising framework for developing novel anticancer agents. mdpi.com
| Compound Class | Cell Line | Cancer Type | IC₅₀ (µM) |
| 6-bromo quinazoline derivative (8a) | MCF-7 | Breast Carcinoma | 15.85 ± 3.32 |
| 6-bromo quinazoline derivative (8a) | SW480 | Colorectal Carcinoma | 17.85 ± 0.92 |
| Bis-quinoline isomer (2a) | HCT116 | Colorectal Carcinoma | < 1 |
| Bis-quinoline isomer (2a) | HeLa | Cervix Carcinoma | 0.14 |
| Bis-quinoline isomer (2b) | MCF-7 | Breast Adenocarcinoma | 0.3 |
IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro. Data compiled from studies on related bromo-quinazoline and bis-quinoline derivatives. nih.govmdpi.com
Induction of Apoptosis and Cell Cycle Arrest Mechanisms
There is no available scientific literature detailing the induction of apoptosis or cell cycle arrest mechanisms specifically by this compound. General studies on other quinoline derivatives have shown that this class of compounds can induce apoptosis and cause cell cycle arrest in cancer cells, but these findings cannot be directly attributed to this compound without specific experimental evidence. science.govnih.govnih.govmdpi.commdpi.com
Targeting Key Molecular Pathways
Specific molecular targets of this compound have not been elucidated in published research. The following subsections detail the lack of information regarding its potential inhibition of key cellular pathways.
Protein Kinase Inhibition (e.g., EGFR, VEGFR-2, Axl kinase, Src, Abl, PKB/Akt, MAPK, CDKs)
No studies were found that investigated the inhibitory activity of this compound against epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor 2 (VEGFR-2), or other protein kinases such as Axl, Src, Abl, PKB/Akt, MAPK, or cyclin-dependent kinases (CDKs). While other quinoline and quinazoline derivatives have been explored as inhibitors of these kinases, particularly EGFR and VEGFR-2, this activity has not been documented for this compound. nih.govnih.govrsc.orgnih.govnih.govbrimr.org
Tubulin Polymerization Inhibition
There is no scientific evidence to suggest that this compound functions as a tubulin polymerization inhibitor. This mechanism of action, common to many anticancer compounds, has not been investigated or reported for this specific molecule.
DNA Intercalation and Damage
The potential for this compound to intercalate with DNA or cause DNA damage has not been explored in the available scientific literature.
Anti-Parasitic Activities (In Vitro Studies)
While the quinoline core is a well-known scaffold for anti-parasitic drugs, particularly antimalarials, the specific activity of this compound has not been reported.
Antimalarial Efficacy Against Plasmodium falciparum
No in vitro studies documenting the antimalarial efficacy of this compound against chloroquine-sensitive or chloroquine-resistant strains of Plasmodium falciparum are present in the scientific literature. Research on other substituted quinolines has shown a range of activities, but these cannot be extrapolated to this compound without direct experimental data. nih.govnih.govresearchgate.net
An article focusing solely on the biological activities of this compound, as per the requested outline, cannot be generated at this time. Extensive searches for scientific literature have revealed a significant lack of specific research data on the antileishmanial, anti-inflammatory, anti-HIV, and antioxidant activities of this particular compound.
The available research primarily focuses on the broader class of halogenated quinolines or on derivatives with different substitution patterns, such as 6-bromo-5-nitroquinoline, which has been investigated for its cytotoxic and anticancer properties. While studies on other halogenated quinolines provide insights into the general structure-activity relationships of this class of compounds, this information is not specific to this compound and therefore cannot be used to accurately and exclusively describe its biological profile as requested.
Without dedicated studies on this compound for each of the specified biological activities, it is not possible to provide the detailed research findings and data tables required by the instructions while maintaining scientific accuracy and adhering to the strict focus on the single, specified compound. Further experimental research on this compound is needed to elucidate its specific biological activities and molecular mechanisms.
Applications Beyond Direct Biological Agents
Role as Synthetic Intermediates and Building Blocks
The primary application of 6-bromo-5-chloroquinoline in chemical research is its role as a synthetic intermediate. Its structure is equipped with multiple reactive sites that can be selectively targeted to build more complex molecules. The differential reactivity of the bromine and chlorine substituents is a key feature that chemists can exploit. For instance, the carbon-bromine bond can often be selectively targeted in cross-coupling reactions, leaving the carbon-chlorine bond intact for subsequent transformations.
This selective reactivity allows for a stepwise and controlled functionalization of the quinoline (B57606) scaffold, making this compound a valuable building block for synthesizing a variety of organic compounds. These resulting compounds may be developed for a wide range of applications, from medicinal chemistry to materials science.
Development of Fluorescent Probes and Dyes
The quinoline ring system is a well-known fluorophore and is a core component of many fluorescent probes and dyes. These molecules are designed to detect and visualize specific analytes or biological processes. While the general class of quinoline derivatives is significant in this field, specific research detailing the application of this compound in the development of new fluorescent probes or dyes is not widely documented in the available scientific literature. Future research may explore how the specific halogenation pattern of this compound influences its photophysical properties.
Contributions to Material Science and Optoelectronics
Quinoline derivatives have found applications in material science, particularly in the development of organic light-emitting diodes (OLEDs) where they can function as electron-transporting or emissive materials. The incorporation of heavy atoms like bromine can, in some cases, influence the photophysical properties of organic materials, such as promoting intersystem crossing, which is relevant for applications like phosphorescent OLEDs. However, there is currently a limited amount of specific research focused on the direct application of this compound in the field of material science and optoelectronics. Its potential in these areas remains a subject for future investigation.
Catalysis and Ligand Development
In the field of catalysis, heterocyclic compounds like quinoline can serve as scaffolds for the synthesis of ligands that coordinate with metal centers to form catalysts. These catalysts can be used to facilitate a wide variety of chemical reactions. The bromine and chlorine atoms on this compound could serve as handles for further chemical modification to introduce coordinating groups, thereby forming novel ligands. While the potential for such applications exists, detailed studies and specific examples of using this compound for catalysis or ligand development are not extensively reported in the current body of scientific literature.
Future Research Directions and Translational Perspectives
Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity
The advancement of therapeutic agents is intrinsically linked to the ability to synthesize them and their analogues efficiently and selectively. While classic quinoline (B57606) syntheses like the Skraup or Friedländer reactions provide foundational routes, future research will likely prioritize the development of more sophisticated methods. Modern synthetic chemistry offers a toolkit to improve the synthesis of polysubstituted quinolines like 6-bromo-5-chloroquinoline. beilstein-journals.org
Key areas for development include:
C-H Activation: Direct C-H functionalization represents a highly atom-economical approach. Developing protocols to selectively introduce bromine and chlorine atoms onto the quinoline core via C-H activation would be a significant step forward, minimizing the need for pre-functionalized starting materials.
Flow Chemistry: Continuous flow synthesis can offer improved reaction control, enhanced safety, and easier scalability. Adapting and optimizing synthetic routes for this compound in flow reactors could accelerate the production of derivatives for screening and development.
Multicomponent Reactions (MCRs): Designing novel MCRs that can assemble the this compound core in a single step from simple precursors would dramatically increase synthetic efficiency. mdpi.com This approach is valuable for rapidly generating a library of structurally diverse analogues. mdpi.com
Advanced Computational Design for Targeted Derivatives
Computational chemistry and molecular modeling are indispensable tools for accelerating drug discovery. By applying these methods to the this compound scaffold, researchers can rationally design derivatives with improved potency, selectivity, and pharmacokinetic properties.
Future computational strategies will likely involve:
Structure-Based Drug Design (SBDD): If a biological target is identified, high-resolution crystal structures or cryo-EM maps can be used to guide the design of derivatives that fit optimally into the binding site. As seen with related heterocyclic compounds, molecular docking and molecular dynamics (MD) simulations can predict binding affinities and interaction patterns, helping to prioritize which derivatives to synthesize. nih.govnih.gov
Ligand-Based Drug Design (LBDD): In the absence of a known target structure, quantitative structure-activity relationship (QSAR) models can be built from a series of synthesized analogues and their measured biological activities. These models help identify the key chemical features responsible for activity, guiding the design of more potent compounds.
Machine Learning and AI: Advanced algorithms can analyze vast chemical and biological datasets to predict the activity of virtual compounds, identify potential off-targets, and even propose novel molecular structures with desired properties.
Table 1: Computational Approaches for Derivative Design
| Computational Method | Application for this compound | Potential Outcome |
| Molecular Docking | Predict binding mode and affinity of derivatives to a known protein target. | Prioritization of compounds for synthesis with enhanced target engagement. |
| Molecular Dynamics (MD) Simulations | Simulate the dynamic behavior of the compound-target complex over time. | Understanding of binding stability and the role of specific molecular interactions. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlate chemical structure with biological activity across a series of analogues. | Predictive models to guide the design of more potent derivatives. |
| Pharmacophore Modeling | Identify the essential 3D arrangement of chemical features required for biological activity. | A blueprint for designing novel scaffolds that retain biological function. |
| Free Energy Perturbation (FEP) | Calculate the relative binding affinities of a series of related ligands with high accuracy. | Precise prediction of potency changes resulting from minor chemical modifications. |
Comprehensive Elucidation of Molecular Mechanisms of Action
Understanding how a compound exerts its biological effects at a molecular level is crucial for its development as a therapeutic agent or a chemical probe. For this compound, a key future objective will be to move beyond phenotypic observations to a detailed mechanistic understanding.
Integrative approaches to achieve this include:
Target Identification and Validation: A primary goal is to identify the specific protein(s) or other biomolecules that this compound directly binds to. Techniques such as affinity chromatography, activity-based protein profiling (ABPP), and proteome-wide thermal shift assays (CETSA) will be instrumental.
Omics-Based Approaches: Analyzing changes in the proteome, transcriptome, or metabolome of cells upon treatment with the compound can provide a global view of the affected pathways. For instance, proteomics can reveal changes in protein abundance or post-translational modifications, offering clues to the compound's mechanism. mdpi.com
Genetic Approaches: Techniques like CRISPR-Cas9 genetic screening can identify genes that, when knocked out, confer resistance or sensitivity to the compound, thereby implicating those genes' products in its mechanism of action.
Exploration of New Biological Targets and Pathways
The structural features of this compound may enable it to interact with novel biological targets that have been previously underexplored. mdpi.com Phenotypic screening, where compounds are tested for their ability to induce a specific cellular outcome (e.g., cell death in cancer cells, inhibition of viral replication) without prior knowledge of the target, is a powerful discovery engine. mdpi.com
Future research should focus on:
Broad Phenotypic Screening: Testing this compound and its derivatives against diverse biological systems, including various cancer cell lines, pathogenic microbes, and models of neurological or metabolic diseases.
Target Deconvolution: Once a phenotypic "hit" is identified, the challenge is to pinpoint the molecular target responsible for the observed effect. mdpi.com This involves the chemical biology and proteomic approaches mentioned previously, creating a feedback loop where new targets inform the design of more selective derivatives.
Pathway Analysis: Even if a direct binding partner is not immediately found, bioinformatics analysis of 'omics' data can reveal which signaling or metabolic pathways are perturbed by the compound, providing valuable insight into its biological function.
Integration of Chemical Biology Approaches
Chemical biology provides a powerful framework for using small molecules to probe and manipulate biological systems. researchgate.net Transforming this compound from a potential drug lead into a sophisticated chemical probe is a key translational goal that can both illuminate fundamental biology and validate its therapeutic potential. mdpi.com
Key chemical biology strategies include:
Probe Development: Synthesizing derivatives of this compound that incorporate reporter tags (e.g., fluorophores, biotin) or photo-affinity labels. These probes can be used to visualize the compound's subcellular localization or to covalently link to its target proteins for easier identification. nih.gov
Activity-Based Probes (ABPs): If the compound targets a specific class of enzymes, it can be converted into an ABP by incorporating a reactive group that forms a covalent bond with the active site of the target enzyme. This allows for direct visualization and quantification of enzyme activity in complex biological samples.
Bump-and-Hole Strategy: For target validation, this approach involves engineering a target protein with a modified binding pocket (the "hole") and synthesizing a bulky derivative of the compound (the "bumped" ligand) that selectively fits into this modified pocket but not the wild-type protein. This allows for precise control over the target's activity.
By pursuing these integrated research directions, the scientific community can unlock the full potential of the this compound scaffold, paving the way for the development of novel research tools and next-generation therapeutics.
Q & A
Basic: What are the common synthetic routes for preparing 6-bromo-5-chloroquinoline, and how do reaction conditions influence yields?
Answer:
this compound is typically synthesized via halogenation or cross-coupling reactions. A key method involves Buchwald-Hartwig amination , where selective functionalization of halide groups (Br and Cl) is achieved using palladium catalysts and ligands. For example, substituting bromine at position 6 while retaining chlorine at position 5 requires optimization of temperature (80–110°C), solvent (toluene or dioxane), and base (e.g., Cs₂CO₃) to suppress competing side reactions .
Table 1: Example reaction conditions and yields
| Catalyst | Ligand | Solvent | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂ | Xantphos | Toluene | 78 |
| Pd₂(dba)₃ | BINAP | Dioxane | 65 |
Advanced: How can regioselectivity be controlled during the functionalization of this compound?
Answer:
Regioselectivity is governed by the electronic and steric effects of substituents. Bromine at position 6 is more reactive in cross-coupling due to its lower electronegativity compared to chlorine at position 5. Using bulky ligands (e.g., DavePhos) or low-temperature conditions can prioritize amination at the bromine site while preserving the chlorine substituent. Kinetic vs. thermodynamic control must be evaluated via time-course NMR studies .
Basic: What analytical techniques are critical for characterizing this compound derivatives?
Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms substitution patterns (e.g., Cl at C5 vs. C7) via coupling constants and chemical shifts.
- HPLC-MS: Validates purity (>97%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 242.5) .
- X-ray Crystallography: Resolves ambiguities in regiochemistry for crystalline derivatives.
Advanced: How can catalytic systems be optimized for Suzuki-Miyaura coupling of this compound?
Answer:
Optimization involves:
- Ligand Screening: Bidentate ligands (e.g., SPhos) enhance Pd catalyst stability.
- Solvent Effects: Polar aprotic solvents (DMF) improve boronic acid solubility but may increase dehalogenation.
- Additives: KI or Ag₂O suppresses chloride displacement during coupling .
Basic: What safety protocols are essential when handling this compound?
Answer:
- Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact.
- Store at 0–6°C to prevent decomposition.
- Dispose of halogenated waste via licensed chemical disposal services .
Advanced: How can structure-activity relationship (SAR) studies guide the design of this compound-based SH3 domain inhibitors?
Answer:
Modify the quinoline core with electron-withdrawing groups (e.g., NO₂ at C3) to enhance binding to SH3 domains. Assay binding affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Derivatives with Ki < 100 nM have shown improved selectivity over kinase domains .
Advanced: How to reconcile conflicting reactivity data in halogen displacement reactions?
Answer:
Contradictions often arise from competing pathways (e.g., SNAr vs. radical mechanisms). Use DFT calculations to map energy barriers and identify dominant pathways. Experimental validation via trapping intermediates (e.g., EPR for radicals) resolves discrepancies .
Basic: What purification methods are effective for isolating this compound?
Answer:
- Column Chromatography: Silica gel with hexane/EtOAc (4:1) eluent separates haloquinolines from byproducts.
- Recrystallization: Use ethanol/water mixtures for high-purity (>99%) crystals .
Advanced: How does pH influence the stability of this compound in aqueous solutions?
Answer:
At pH > 8, hydrolysis of the C-Cl bond occurs, forming quinolin-5-ol. Monitor degradation via UV-Vis spectroscopy (λmax shifts from 315 nm to 290 nm). Buffered solutions (pH 4–6) maximize stability .
Advanced: What computational tools predict the reactivity of this compound in cross-coupling reactions?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
